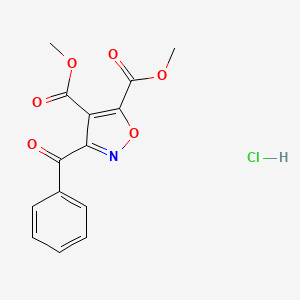

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride

Description

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a synthetic organic compound characterized by an isoxazole ring substituted with a benzoyl group at position 3 and two methyl ester groups at positions 4 and 3. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. This compound is structurally unique due to the isoxazole core, which confers rigidity and electronic properties distinct from other heterocyclic systems.

Properties

IUPAC Name |

dimethyl 3-benzoyl-1,2-oxazole-4,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6.ClH/c1-19-13(17)9-10(15-21-12(9)14(18)20-2)11(16)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDRMDXDQQWCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C(=O)C2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Condition Optimization

-

Temperature and Solvent : Cyclization reactions are sensitive to temperature. Traditional reflux in dioxane (12 hours at 100°C) contrasts with microwave methods (3–4 minutes at 300W), significantly reducing reaction time.

-

Catalysts : Basic ionic liquids like [bmim]OH improve cyclization and esterification yields by stabilizing transition states.

Purification Methods

-

Chromatography : Column chromatography using silica gel and ethyl acetate/methanol/ammonia mixtures effectively separates by-products.

-

Recrystallization : Acetone and ethanol are preferred solvents for recrystallizing the hydrochloride salt, ensuring high purity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

DBI is primarily utilized in organic synthesis due to its unique structural properties that allow it to participate in various chemical reactions.

- Isoxazole Derivatives : DBI serves as a precursor for the synthesis of isoxazole derivatives, which are important in pharmaceuticals and agrochemicals. The compound can be transformed through reactions involving nitrile oxides to yield a variety of functionalized isoxazoles . This transformation highlights its utility in creating complex molecular architectures.

- Reactions with Electrophiles : The presence of the benzoyl group in DBI makes it susceptible to electrophilic aromatic substitution reactions. This characteristic allows for the introduction of various substituents onto the aromatic ring, further diversifying the chemical landscape accessible from DBI .

Medicinal Chemistry

DBI has been investigated for its potential therapeutic applications:

- Anticancer Activity : Some studies have indicated that isoxazole derivatives synthesized from DBI exhibit anticancer properties. For instance, compounds derived from DBI have shown cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

- Antimicrobial Properties : Research has also pointed towards the antimicrobial activity of certain derivatives of DBI. These findings suggest that modifications of DBI can lead to compounds with significant activity against bacterial strains, which is crucial in the fight against antibiotic resistance .

Building Block for Complex Molecules

DBI acts as a versatile building block in synthetic chemistry:

- Synthesis of Heterocycles : The compound can be utilized in the formation of various heterocyclic structures, which are prevalent in many biologically active molecules. Its ability to undergo cyclization reactions makes it valuable for synthesizing complex heterocycles that are essential in drug design .

- Functionalization Potential : The presence of multiple reactive sites within DBI allows for further functionalization. This capability enables chemists to tailor the properties of resultant compounds for specific applications, including increased solubility or enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the applications and transformations of DBI:

- Formation of Isoxazole Derivatives : A study demonstrated the successful synthesis of various isoxazole derivatives using ammonium cerium nitrate (CAN) as a catalyst with DBI as a starting material. The yields were reported to be significant, showcasing the efficiency of DBI in producing valuable chemical entities .

- Anticancer Activity Assessment : In vitro studies evaluated the cytotoxicity of isoxazole derivatives obtained from DBI against different cancer cell lines. Results indicated promising activity, warranting further investigation into their mechanisms and potential clinical applications .

- Synthesis and Characterization : Another research highlighted the synthesis of functionalized derivatives from DBI through electrophilic substitutions and subsequent reactions, providing insights into reaction conditions and yields achieved during these transformations .

Mechanism of Action

The mechanism of action of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets . The pathways involved in its action depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related dicarboxylate derivatives and hydrochlorides. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Comparative Analysis of Dimethyl 3-Benzoylisoxazole-4,5-Dicarboxylate Hydrochloride and Analogues

Key Structural and Functional Differences:

Core Heterocycle :

- The isoxazole ring in the target compound provides greater aromaticity and stability compared to the dihydropyridine in nifedipine, which is redox-active and prone to oxidation . Piperidine and imidazole analogs exhibit different basicity and hydrogen-bonding capabilities .

Salt Form and Solubility :

- The hydrochloride salt improves aqueous solubility relative to free-base esters like nifedipine. However, the discontinued status of the target compound suggests formulation challenges or instability under physiological conditions .

Applications :

- Nifedipine is a well-established therapeutic agent, whereas the target compound’s discontinued status implies restricted utility, possibly due to inferior pharmacokinetics or synthetic complexity . Piperidine and imidazole derivatives are more commonly utilized as intermediates or ligands .

Research Findings and Limitations

- Data Gaps : Melting points and solubility data for the hydrochloride form are unreported, limiting direct comparisons with analogs like the piperidine hydrochloride (m.p. 138°C) .

Biological Activity

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of isoxazole, a five-membered heterocyclic compound known for its various pharmacological properties. Isoxazoles are recognized for their potential in drug development, particularly in antimicrobial and anticancer therapies.

2. Synthesis and Characterization

The synthesis of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate involves the reaction of benzoyl chloride with isoxazole derivatives under specific conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, which confirm its molecular structure and purity.

3.1 Antimicrobial Activity

Research indicates that dimethyl 3-benzoylisoxazole-4,5-dicarboxylate exhibits notable antibacterial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL. In particular, some derivatives demonstrated higher activity than standard antibiotics like trimethoprim .

Table 1: Antibacterial Activity of Dimethyl 3-benzoylisoxazole Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5k | 0.8 | High |

| 5f | 10 | Moderate |

| 5n | 50 | Low |

3.2 Anticancer Activity

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate has also shown promise in anticancer research. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of p53 expression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| A549 | 10.38 | Caspase activation |

The biological activity of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is attributed to its interaction with specific molecular targets:

- Dihydrofolate Reductase (DHFR) : The compound inhibits DHFR, an enzyme crucial for nucleotide synthesis in bacteria and cancer cells .

- Enoyl ACP Reductase : It also shows inhibitory effects on this enzyme, further contributing to its antibacterial properties .

5. Case Studies

Several case studies highlight the therapeutic potential of dimethyl 3-benzoylisoxazole derivatives:

- Study on Antitubercular Activity : A derivative demonstrated significant activity against Mycobacterium tuberculosis with an MIC value comparable to existing treatments .

- Cytotoxicity Assessment : In a comparative study with doxorubicin, certain derivatives exhibited superior cytotoxic effects against human leukemia cell lines .

6. Conclusion

This compound represents a promising candidate for further development in antimicrobial and anticancer therapies. Its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation underscores its potential as a therapeutic agent.

Future research should focus on optimizing its pharmacological profile through structural modifications and conducting comprehensive in vivo studies to evaluate its clinical efficacy.

Q & A

Q. What are the recommended synthetic routes for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogs like isoxazole derivatives are synthesized via refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents (e.g., DMSO) under inert atmospheres, followed by purification via recrystallization . To optimize yields:

- Use Design of Experiments (DOE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, fractional factorial designs can reduce trial runs while capturing interactions between variables .

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of benzoyl chloride derivatives (e.g., 3,4,5-trimethoxybenzoyl chloride) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the isoxazole ring and ester groups.

- HPLC with UV detection (e.g., 254 nm) to assess purity (>95% threshold for pharmacological studies).

- Mass spectrometry (HRMS) for molecular ion verification.

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for hydrochloride salts .

Q. What solubility and stability profiles are critical for experimental reproducibility?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Hydrochloride salts may require sonication for full dissolution .

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and humidity (75% RH). Monitor via HPLC for decomposition products (e.g., free carboxylic acids from ester hydrolysis) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential respiratory and dermal toxicity .

- Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.

- Dispose of waste via approved chemical hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions between computational reactivity predictions and experimental outcomes be resolved?

- Methodological Answer :

- Apply ICReDD’s integrated computational-experimental framework :

Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states.

Validate with kinetic studies (e.g., variable-temperature NMR) to compare activation energies.

Iteratively refine computational models using experimental data (e.g., substituent effects on electron-withdrawing groups) .

Q. What reactor design principles enhance scalability for multi-step syntheses?

- Methodological Answer :

- For continuous flow systems:

- Optimize membrane separation technologies to isolate intermediates (e.g., nanofiltration for dicarboxylate retention) .

- Use microreactors with controlled residence times to minimize byproducts in exothermic steps (e.g., benzoylation) .

Q. What mechanistic insights are critical for modifying this compound’s bioactivity?

- Methodological Answer :

- Conduct isotopic labeling studies (e.g., ¹⁸O in ester groups) to track metabolic pathways.

- Perform X-ray crystallography to determine binding conformations with target enzymes (e.g., cytochrome P450 isoforms) .

Q. How can statistical DOE improve process robustness in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.